tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Description
Chemical Identity and Nomenclature
Tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate exists in multiple structural variations, each distinguished by specific Chemical Abstracts Service registration numbers and molecular characteristics. The fully aromatic variant carries the Chemical Abstracts Service number 928653-80-9, while the 2,3-dihydro derivative is registered under Chemical Abstracts Service number 1111638-13-1. Both compounds share the fundamental pyrrolopyridine framework but differ in their saturation state, which significantly impacts their chemical reactivity and biological properties.
The molecular formula for the aromatic form is C₁₂H₁₃BrN₂O₂ with a molecular weight of 297.15 grams per mole, while the dihydro variant has the formula C₁₂H₁₅BrN₂O₂ and weighs 299.16 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for these compounds follows systematic naming conventions that precisely describe their structural features. The aromatic form is designated as tert-butyl 5-bromopyrrolo[2,3-b]pyridine-1-carboxylate, while the saturated version is named tert-butyl 5-bromo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate.
Table 1: Structural and Physical Properties of this compound Variants
| Property | Aromatic Form | Dihydro Form |
|---|---|---|
| Chemical Abstracts Service Number | 928653-80-9 | 1111638-13-1 |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | C₁₂H₁₅BrN₂O₂ |
| Molecular Weight (g/mol) | 297.15 | 299.16 |
| PubChem Compound Identification | 24229235 | 57856243 |
| International Union of Pure and Applied Chemistry Name | tert-butyl 5-bromopyrrolo[2,3-b]pyridine-1-carboxylate | tert-butyl 5-bromo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate |
The compound exhibits multiple synonymous designations reflecting various naming conventions and commercial identifiers. Alternative names include 1-Boc-5-bromopyrrolo[2,3-b]pyridine, where "Boc" refers to the tert-butoxycarbonyl protecting group, and 5-bromo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester, which emphasizes the ester functionality. These varied nomenclature systems reflect the compound's utility across different research domains and commercial applications.
The structural representation using Simplified Molecular Input Line Entry System notation provides a concise description of the molecular architecture. For the aromatic variant, the notation reads CC(C)(C)OC(=O)N1C=CC2=CC(=CN=C21)Br, clearly delineating the tert-butyl ester group, the pyrrolopyridine core, and the bromine substitution at the 5-position. This systematic representation facilitates computational analysis and database searches across chemical information systems.
Historical Context of Pyrrolopyridine Research
The development of pyrrolopyridine chemistry traces its origins to foundational discoveries in pyridine research during the mid-nineteenth century. Thomas Anderson's identification of pyridine in 1849 from the thermal decomposition of animal bones marked the beginning of systematic investigations into nitrogen-containing aromatic heterocycles. Anderson's observation of a colorless liquid with distinctive solubility properties in water and acids established the groundwork for understanding nitrogen-substituted aromatic systems.
The structural elucidation of pyridine by Wilhelm Körner in 1869 and James Dewar in 1871 provided crucial insights that informed subsequent developments in related heterocyclic systems. Their recognition that pyridine represents a benzene analog with nitrogen substitution established fundamental principles that would later guide the understanding of more complex fused systems like pyrrolopyridines. The confirmation of pyridine's structure through reduction to piperidine demonstrated the reliability of chemical degradation methods for structural determination.
William Ramsay's synthesis of pyridine from acetylene and hydrogen cyanide in 1876 represented the first successful preparation of a heteroaromatic compound, establishing precedents for synthetic approaches to nitrogen-containing aromatic systems. This achievement demonstrated the feasibility of constructing heterocyclic frameworks through convergent synthetic strategies, inspiring subsequent investigations into more complex multicyclic systems.
The systematic exploration of pyrrolopyridine derivatives began in earnest during the late twentieth century as researchers recognized the potential of these compounds as bioisosteric replacements for naturally occurring indole systems. Early investigations focused on electrophilic substitution reactions, revealing that 1H-pyrrolo[2,3-b]pyridines undergo nitration, nitrosation, bromination, and iodination predominantly at the 3-position. These regioselectivity patterns established fundamental principles for synthetic elaboration of the pyrrolopyridine framework.
The development of protecting group strategies, particularly the introduction of tert-butoxycarbonyl functionality, emerged as a crucial advancement enabling selective functionalization of pyrrolopyridine systems. The synthesis of tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate through reaction of 5-bromo-2,3-dihydro-7-azaindole with di-tert-butyl dicarbonate exemplifies the application of these protecting group methodologies. This synthetic approach achieved excellent yields while maintaining functional group compatibility.
7-Azaindole Core Structure Significance
The 7-azaindole structural motif, represented by the pyrrolo[2,3-b]pyridine framework, occupies a unique position in heterocyclic chemistry due to its bioisosteric relationship with indole systems found throughout nature. This structural similarity enables 7-azaindole derivatives to interact with biological targets originally evolved to recognize indole-containing molecules, while offering distinct physicochemical advantages. The incorporation of an additional nitrogen atom within the six-membered ring fundamentally alters properties such as partition coefficient, total polar surface area, and aqueous solubility compared to the parent indole structure.
The electronic characteristics of the 7-azaindole system contribute significantly to its biological activity profile. The presence of two nitrogen atoms capable of forming hydrogen bonds with protein active sites mimics the bonding pattern observed with adenine in natural substrate adenosine triphosphate. This molecular recognition pattern explains the prevalence of 7-azaindole derivatives as kinase inhibitors, where the heterocyclic system forms critical interactions with the hinge region of protein kinases.
Research has demonstrated that 7-azaindole serves as the chromophoric component of 7-azatryptophan, an alternative fluorescent probe for protein structure and dynamics studies. The optical properties of 7-azaindole exhibit red-shifted absorption and emission compared to tryptophan, combined with single exponential fluorescence decay characteristics that simplify spectroscopic analysis. These photophysical properties make 7-azaindole derivatives valuable tools for investigating protein conformational changes and environmental interactions.
Table 2: Comparative Properties of Indole versus 7-Azaindole Systems
| Property | Indole | 7-Azaindole | Impact |
|---|---|---|---|
| Nitrogen Atoms | 1 | 2 | Enhanced hydrogen bonding capacity |
| Partition Coefficient | Higher | Lower | Improved aqueous solubility |
| Polar Surface Area | Lower | Higher | Modified membrane permeability |
| Fluorescence Properties | Tryptophan-like | Red-shifted | Enhanced spectroscopic utility |
| Protein Binding Mode | Single H-bond | Dual H-bond | Increased binding affinity |
The structural rigidity of the fused pyrrolopyridine system provides conformational constraints that can enhance binding selectivity for specific protein targets. Unlike flexible chain analogs, the planar 7-azaindole framework presents a defined three-dimensional arrangement of functional groups that can be precisely positioned for optimal target engagement. This geometric predictability facilitates structure-based drug design approaches and enables rational optimization of binding affinity.
The electron-deficient nature of the 7-azaindole system, resulting from the pyridine nitrogen, influences both chemical reactivity and biological interactions. This electronic character affects the compound's behavior in metabolic processes and can be exploited to modulate pharmacokinetic properties. The careful positioning of substituents around the 7-azaindole core, such as the bromine atom at the 5-position in this compound, enables fine-tuning of these electronic effects.
Position in Contemporary Heterocyclic Chemistry
This compound occupies a prominent position in modern heterocyclic chemistry as both a synthetic intermediate and a research target for biological activity evaluation. The compound's structural features make it particularly valuable for cross-coupling reactions, where the bromine substituent serves as an excellent leaving group for palladium-catalyzed transformations. These synthetic applications have established the compound as a key building block for constructing more complex molecular architectures.
Contemporary research has demonstrated the utility of pyrrolopyridine derivatives in developing novel therapeutic agents targeting various biological pathways. Studies have shown that multiple pyrrolopyridine-based compounds exhibit potent biological activities, including kinase inhibition and anti-inflammatory effects. The 7-azaindole scaffold has attracted particular attention in drug discovery programs due to its favorable medicinal chemistry properties and its ability to form specific interactions with protein targets.
Recent advances in metal-catalyzed functionalization chemistry have expanded the synthetic accessibility of substituted pyrrolopyridine derivatives. These methodological developments enable selective introduction of diverse functional groups at specific positions around the pyrrolopyridine core, facilitating the preparation of compound libraries for biological screening. The tert-butoxycarbonyl protecting group in this compound provides orthogonal reactivity that allows selective manipulation of other functional groups.
The identification of pyrrolopyridine derivatives as inhibitors of various enzymes has sparked intensive research into structure-activity relationships within this chemical class. Screening programs have revealed that 1H-pyrrolo[2,3-b]pyridine scaffolds can achieve nanomolar potency against specific targets, validating the therapeutic potential of this structural framework. These findings have motivated synthetic chemists to develop more efficient routes to substituted pyrrolopyridine systems.
Table 3: Contemporary Applications of Pyrrolopyridine Derivatives
| Application Area | Target Class | Representative Activities | Research Status |
|---|---|---|---|
| Kinase Inhibition | Protein Kinases | Nanomolar potency achieved | Active Investigation |
| Anti-inflammatory | Inflammasome Pathways | Interleukin-1β inhibition | Preclinical Development |
| Antifungal Activity | Fungal Pathogens | Rice blast disease control | Agricultural Application |
| Fluorescent Probes | Protein Structure | Tryptophan replacement | Research Tool Development |
The incorporation of halogen substituents like bromine at strategic positions enhances the versatility of pyrrolopyridine derivatives in synthetic chemistry. Halogenated pyrrolopyridines serve as precursors for diverse functionalization reactions, including nucleophilic substitution, metal-halogen exchange, and cross-coupling processes. The 5-bromo substitution pattern in this compound provides access to compounds with modified electronic properties and altered biological activity profiles.
Current trends in pyrrolopyridine research emphasize the development of more sustainable synthetic methodologies and the exploration of novel biological targets. Environmental considerations have motivated researchers to investigate greener synthetic approaches, including the use of more environmentally benign reagents and solvents. Simultaneously, the expansion of biological target space continues to reveal new therapeutic applications for pyrrolopyridine derivatives, maintaining the relevance of this structural class in contemporary medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 5-bromopyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-5-4-8-6-9(13)7-14-10(8)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJVSMXKNBLMND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=CN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640124 | |
| Record name | tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928653-80-9 | |
| Record name | 1,1-Dimethylethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928653-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the bromination of a pyrrolopyridine precursor followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrrolopyridine derivative, while coupling reactions could produce biaryl compounds .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology and Medicine: This compound has been investigated for its potential biological activities. Derivatives of pyrrolopyridine have shown promise as inhibitors of various enzymes and receptors, making them potential candidates for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique structure allows for the creation of compounds with specific properties tailored for various applications .
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate largely depends on its derivatives and the specific biological targets they interact with. Generally, these compounds can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate . The molecular targets and pathways involved vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Substituted Pyrrolopyridine Carbamates and Esters
*Estimated based on molecular formula.
Key Insights :
Functionalized Pyrrolopyridine Derivatives
Key Insights :
- Methanone derivatives (e.g., 6a) introduce ketone functionalities, enabling coordination in catalytic systems or hydrogen bonding in target proteins .
- Chlorinated spiro-azaindolines (e.g., from ) demonstrate complex ring systems critical for high-affinity binding in kinase inhibition .
- N1-alkylated analogs (e.g., benzyl in compound 9) increase lipophilicity, improving blood-brain barrier penetration .
Piperazine and Morpholine-Fused Analogs
Biological Activity
Tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS No. 1445856-13-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including its synthesis, mechanism of action, and therapeutic applications.
- Molecular Formula : C12H13BrN2O2
- Molecular Weight : 297.15 g/mol
- IUPAC Name : tert-butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- Synonyms : 5-Bromo-1-Boc-6-azaindole, tert-butyl 5-bromopyrrolo[2,3-c]pyridine-1-carboxylate
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include bromination and esterification processes. The synthetic route often starts from pyrrole derivatives, followed by the introduction of the tert-butyl group and subsequent bromination at the 5-position.
Research indicates that this compound exhibits significant inhibitory activity against various biological targets. One notable target is DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), which plays a crucial role in several cellular processes including cell cycle regulation and neuronal differentiation.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit DYRK1A with nanomolar potency. For instance, studies have shown that it effectively reduces the phosphorylation of substrates associated with DYRK1A activity, leading to altered cellular signaling pathways.
Anti-inflammatory and Antioxidant Properties
This compound has also been evaluated for its anti-inflammatory and antioxidant properties. In experiments using BV2 microglial cells, the compound exhibited a reduction in pro-inflammatory cytokine production when stimulated with lipopolysaccharides (LPS). Additionally, it demonstrated strong antioxidant activity as assessed by ORAC (Oxygen Radical Absorbance Capacity) assays.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuroprotection : In models of neuroinflammation, treatment with this compound resulted in decreased neuronal cell death and improved survival rates.
- Cancer Research : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines, including HeLa and HCT116 cells, indicating potential applications in oncology.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C12H13BrN2O2 |
| Molecular Weight | 297.15 g/mol |
| CAS Number | 1445856-13-2 |
| DYRK1A Inhibition IC50 | Nanomolar range |
| Anti-inflammatory Activity | Significant reduction in cytokines |
| Antioxidant Activity | High ORAC score |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
